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Introduction
Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that has been

investigated for the treatment of solid tumors expressing Fibroblast Growth Factor Receptor 2

(FGFR2).[1][2] This guide provides a comprehensive meta-analysis of the available preclinical

data on Aprutumab ixadotin, offering a comparative overview of its efficacy, safety, and

pharmacokinetic profile. While direct head-to-head preclinical comparisons with other FGFR2-

targeting agents are not publicly available, this guide aims to contextualize the performance of

Aprutumab ixadotin by presenting its key preclinical findings and, where possible, referencing

preclinical data from other agents targeting the same pathway.

Aprutumab ixadotin is composed of a fully human anti-FGFR2 monoclonal antibody,

aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a

non-cleavable linker.[3] The antibody component targets the ADC to tumor cells overexpressing

FGFR2, a receptor tyrosine kinase implicated in the proliferation and survival of various cancer

cells.[3] Upon binding to FGFR2, the ADC is internalized, and the cytotoxic payload is released,

leading to cell cycle arrest and apoptosis.
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Aprutumab ixadotin has demonstrated potent and selective cytotoxic activity against FGFR2-

positive cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) was found to

be in the low nanomolar range and correlated with the level of FGFR2 expression on the cell

surface.

Table 1: In Vitro Cytotoxicity of Aprutumab Ixadotin in FGFR2-Positive Cancer Cell Lines

Cell Line Cancer Type FGFR2 Expression IC50 (nmol/L)

SNU-16 Gastric Cancer High 0.097

MFM-223 Breast Cancer High Not Reported

NCI-H716 Colorectal Cancer High Not Reported

KATO III Gastric Cancer High Not Reported

SUM-52PE Breast Cancer High Not Reported

Data extracted from Sommer A, et al. Cancer Res. 2016.[4]

In Vivo Efficacy
Preclinical studies in mouse xenograft models using both cell lines and patient-derived tumors

have shown significant anti-tumor activity of Aprutumab ixadotin. Treatment resulted in dose-

dependent tumor growth inhibition and, in some cases, tumor regression.

Table 2: In Vivo Efficacy of Aprutumab Ixadotin in Xenograft Models
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Model Type Cancer Type
Treatment and
Dose

Outcome

Cell Line-Derived

Xenograft (SNU-16)
Gastric Cancer

5 mg/kg, IV, once

weekly

>90% tumor growth

inhibition[5]

Cell Line-Derived

Xenograft (MFM-223)
Breast Cancer

1 and 5 mg/kg, IV,

once weekly

Marked decrease in

tumor volume[5]

Cell Line-Derived

Xenograft (NCI-H716)
Colorectal Cancer

7.5 mg/kg, IV, once

weekly

Notable inhibition of

tumor growth[5]

Patient-Derived

Xenograft (PDX)
Gastric Cancer Dose-dependent

Tumor regression

(partial to complete

responses)[6]

Patient-Derived

Xenograft (PDX)

Triple-Negative Breast

Cancer
Dose-dependent

Tumor regression

(partial to complete

responses)[6]

IV: Intravenous

Preclinical modeling predicted that minimum doses of 0.4, 0.5, and 1.2 mg/kg would be

required for stable disease, partial response, and complete response in humans, respectively.

[7]

Pharmacokinetics
Pharmacokinetic studies in mice demonstrated that the cytotoxic payload of Aprutumab
ixadotin is enriched in FGFR2-positive tumors by more than 30-fold compared to healthy

tissues.[6] Pharmacokinetic parameters were also assessed in cynomolgus monkeys and rats

to support the first-in-human study.[7]
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Species Study Type Key Findings

Mice Pharmacokinetics

>30-fold enrichment of

cytotoxic payload in FGFR2-

positive tumors compared to

healthy tissue.[6]

Cynomolgus Monkey Pharmacokinetics & Toxicology

Increased ALT and AST levels

observed. Highest non-

severely toxic dose estimated

at 1.48 mg/kg every 3 weeks.

[7]

Rat Pharmacokinetics
Used to assess the toxophore-

linker metabolite.[7]

Preclinical Safety and Toxicology
Non-clinical safety studies in cynomolgus monkeys revealed that treatment with Aprutumab
ixadotin led to increased levels of alanine aminotransferase (ALT) and aspartate

aminotransferase (AST), indicating potential liver toxicity.[7] Based on these studies, the

highest non-severely toxic dose was estimated to be 1.48 mg/kg when administered every

three weeks.[7]

It is important to note that the subsequent first-in-human Phase I trial of Aprutumab ixadotin
was terminated early due to poor tolerability in patients at doses below the predicted

therapeutic threshold.[3] The observed toxicities in humans, which included a high rate of

proteinuria and nephropathy, differed markedly from the preclinical findings in animal models.

[3]

Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A common method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol:
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Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal

density and allowed to adhere overnight.

Compound Treatment: Cells are treated with serial dilutions of Aprutumab ixadotin or a

control ADC for a specified incubation period (e.g., 72 hours).

MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of

formazan crystals by viable cells.

Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance of each well is measured using a microplate

reader at a specific wavelength (typically 570 nm).

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the

IC50 value is determined by plotting cell viability against the log of the drug concentration.

In Vivo Xenograft Studies
The following outlines a general procedure for assessing the in vivo efficacy of Aprutumab
ixadotin in a patient-derived xenograft (PDX) model:

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent

rejection of the human tumor tissue.

Tumor Implantation: Fragments of a patient's tumor are surgically implanted subcutaneously

into the flank of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into treatment and control groups.

Treatment Administration: Aprutumab ixadotin is administered intravenously at various

dose levels and schedules (e.g., once weekly). The control group receives a vehicle control

or a non-binding ADC.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using

calipers.
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Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints

may include tumor regression and survival.

Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is

performed to determine the significance of the treatment effect.
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Caption: Mechanism of action of Aprutumab Ixadotin.
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In Vitro Cytotoxicity Workflow
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Caption: Workflow for in vitro cytotoxicity assessment.
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In Vivo Xenograft Efficacy Workflow
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Caption: Workflow for in vivo efficacy studies.

Conclusion
The preclinical data for Aprutumab ixadotin demonstrate its potent and selective anti-tumor

activity in FGFR2-positive cancer models. The in vitro and in vivo studies consistently show
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that the efficacy is correlated with FGFR2 expression levels. However, the significant

discrepancy between the preclinical safety profile observed in animal models and the toxicities

seen in the first-in-human clinical trial highlights the challenges of translating preclinical findings

to the clinical setting. These findings underscore the need for improved preclinical models and

a deeper understanding of the factors that contribute to interspecies differences in drug toxicity.

While Aprutumab ixadotin development was halted, the preclinical data provide valuable

insights for the development of future FGFR2-targeting ADCs and other targeted cancer

therapies.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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